molecular formula C10H9ClF2O3 B6356508 Ethyl 3-chloro-4-(difluoromethoxy)benzoate CAS No. 1510018-84-4

Ethyl 3-chloro-4-(difluoromethoxy)benzoate

Cat. No.: B6356508
CAS No.: 1510018-84-4
M. Wt: 250.62 g/mol
InChI Key: GSVPMZNDAVRKBX-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9ClF2O3 and a molecular weight of 250.63 g/mol . It is a benzoate ester, characterized by the presence of a chloro group and a difluoromethoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-4-(difluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Catalysts: Sulfuric acid for esterification, bases for hydrolysis

    Solvents: Ethanol, water

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-4-(difluoromethoxy)benzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and difluoromethoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-4-methoxybenzoate: Similar structure but lacks the difluoromethoxy group.

    Ethyl 3-chloro-4-fluorobenzoate: Contains a single fluorine atom instead of the difluoromethoxy group.

Uniqueness

Ethyl 3-chloro-4-(difluoromethoxy)benzoate is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties. These groups influence its reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-chloro-4-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVPMZNDAVRKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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